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Compound of Interest

Compound Name: Mizagliflozin

Cat. No.: B1676609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mizagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 1

(SGLT1).[1][2] Initially investigated for its potential as an antidiabetic agent, its unique

mechanism of action, primarily localized to the gastrointestinal tract, has led to its exploration

for other therapeutic applications, including the management of functional constipation and

post-bariatric hypoglycemia.[3] This technical guide provides a comprehensive overview of the

chemical structure, properties, and available experimental data for Mizagliflozin.

Chemical Structure and Identifiers
Mizagliflozin is a complex organic molecule with the systematic IUPAC name 2,2-dimethyl-3-

[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-

methylphenoxy]propyl]amino]propanamide. Its chemical structure is characterized by a glucose

moiety linked to a pyrazole ring, which is further connected to a substituted

phenoxypropylamine chain.
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Identifier Value

IUPAC Name

2,2-dimethyl-3-[[3-[4-[[3-(β-D-

glucopyranosyloxy)-5-(1-methylethyl)-1H-

pyrazol-4-yl]methyl]-3-

methylphenoxy]propyl]amino]propanamide

CAS Number 666843-10-3

Molecular Formula C₂₈H₄₄N₄O₈

Molecular Weight 564.68 g/mol

SMILES

Cc1cc(OCCCNCC(C)

(C)C(=O)N)ccc1Cc1c(O[C@H]2O--INVALID-

LINK----INVALID-LINK----INVALID-LINK--

[C@H]2O)n[nH]c1C(C)C

InChI

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-

31-21)40-26-24(36)23(35)22(34)20(13-33)39-

26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-

28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-

36H,6,9-10,12-14H2,1-5H3,(H2,29,37)

(H,31,32)/t20-,22-,23+,24-,26+/m1/s1

Physicochemical and Pharmacological Properties
Mizagliflozin is a white to off-white solid. It is a potent inhibitor of human SGLT1 with a Ki of 27

nM and exhibits high selectivity over SGLT2 (over 300-fold).[1]

Property Value Reference

Mechanism of Action Selective SGLT1 Inhibitor [1][2]

Ki (hSGLT1) 27 nM [1]

Selectivity (SGLT1 vs. SGLT2) >300-fold [1]

Solubility
Methanol: 250 mg/mL; DMSO:

100 mg/mL
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Pharmacokinetics (in vivo, rat model)
Studies in rats have shown that Mizagliflozin has low systemic bioavailability following oral

administration, consistent with its intended local action in the intestine.

Parameter
Intravenous (0.3
mg/kg)

Oral (3 mg/kg) Reference

Half-life (t₁/₂) 0.23 h 1.14 h [4][5]

Absolute

Bioavailability
- 0.02% [4][5]

Primary Route of

Elimination

Feces (98.4% after

oral administration)

Feces (98.4% after

oral administration)
[4][5][6]

Major Metabolite KP232 (aglycone) KP232 (aglycone) [4][5][6]

Pharmacodynamics and Clinical Efficacy
Clinical studies have demonstrated the effects of Mizagliflozin on glucose metabolism and

bowel function.

Indication Key Findings Reference

Functional Constipation

Increased spontaneous bowel

movements per week

compared to placebo.

[7][8]

Post-Bariatric Hypoglycemia

Improved glucose nadir, and

reduced peak glucose and

insulin levels.

[9][10]

Healthy Volunteers

Reduced postprandial blood

glucose and insulin levels in a

dose-dependent manner.

[10]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1676609?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29558223/
https://www.researchgate.net/publication/323886697_Absorption_disposition_metabolism_and_excretion_of_14_Cmizagliflozin_a_novel_selective_SGLT1_inhibitor_in_rats
https://pubmed.ncbi.nlm.nih.gov/29558223/
https://www.researchgate.net/publication/323886697_Absorption_disposition_metabolism_and_excretion_of_14_Cmizagliflozin_a_novel_selective_SGLT1_inhibitor_in_rats
https://pubmed.ncbi.nlm.nih.gov/29558223/
https://www.researchgate.net/publication/323886697_Absorption_disposition_metabolism_and_excretion_of_14_Cmizagliflozin_a_novel_selective_SGLT1_inhibitor_in_rats
https://www.researchgate.net/publication/332739788_Effect_of_Mizagliflozin_on_Postprandial_Plasma_Glucose_in_Patients_With_Functional_Constipation
https://pubmed.ncbi.nlm.nih.gov/29558223/
https://www.researchgate.net/publication/323886697_Absorption_disposition_metabolism_and_excretion_of_14_Cmizagliflozin_a_novel_selective_SGLT1_inhibitor_in_rats
https://www.researchgate.net/publication/332739788_Effect_of_Mizagliflozin_on_Postprandial_Plasma_Glucose_in_Patients_With_Functional_Constipation
https://www.benchchem.com/product/b1676609?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30056028/
https://www.darmzentrum-bern.ch/fileadmin/darmzentrum/Education/Journal_Club/2019/JC_2019-02-05_BF_fukudo2018.pdf
https://vogenx.com/vogenx-announces-positive-results-in-second-phase-2-study-of-mizagliflozin-in-post-bariatric-hypoglycemia/
https://vogenx.com/vgx-3235/
https://vogenx.com/vgx-3235/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro SGLT1 Inhibition Assay
A common method to determine the inhibitory activity of Mizagliflozin on SGLT1 involves the

use of cells transiently expressing the transporter.

Cell Preparation

Inhibition Assay

Transfect Cells Culture Cells
2 days

Incubate Wash Cells Measure Radioactivity

Determine Ki Data Analysis

Click to download full resolution via product page

Workflow for in vitro SGLT1 inhibition assay.

Methodology:

Cell Transfection: COS-7 cells, or a similar suitable cell line, are transiently transfected with a

plasmid containing the coding sequence for human SGLT1.

Cell Culture: The transfected cells are cultured for approximately 48 hours to allow for

transporter expression.

Inhibition Assay: The cells are incubated in an uptake buffer containing varying

concentrations of Mizagliflozin and a radiolabeled substrate of SGLT1, such as ¹⁴C-labeled

α-methylglucopyranoside (AMG), for a defined period (e.g., 1 hour) at 37°C.

Washing: The cells are washed to remove any unbound radiolabeled substrate.

Measurement: The radioactivity within the cells is measured using a scintillation counter.
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Data Analysis: The inhibition constant (Ki) is calculated by analyzing the reduction in

substrate uptake at different concentrations of Mizagliflozin.

In Vivo Pharmacokinetic Study in Rats
The pharmacokinetic profile of Mizagliflozin has been characterized in rats following both

intravenous and oral administration.
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Drug Administration

Sample Collection

Analysis

Intravenous (0.3 mg/kg)

Blood Samples
(various time points)

Oral Gavage (3 mg/kg)

Urine & Feces
(up to 24h)

LC-MS/MS Analysis
(Plasma, Urine, Feces)

Metabolite Identification

Determine t₁/₂, Bioavailability, etc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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